molecular formula C29H44N12O10 B1145966 Valganciclovir N3,N3'-Methylene Dimer CAS No. 1401661-96-8

Valganciclovir N3,N3'-Methylene Dimer

货号: B1145966
CAS 编号: 1401661-96-8
分子量: 720.7 g/mol
InChI 键: DIHCHOAFMJSQHS-BTRQGYIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Valganciclovir N3,N3’-Methylene Dimer is a prodrug of ganciclovir . The primary targets of this compound are cytomegalovirus (CMV) infected cells . CMV is a common virus that can infect people of all ages, but it is particularly harmful to individuals with weakened immune systems .

Mode of Action

After administration, the diastereomers of Valganciclovir N3,N3’-Methylene Dimer are rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .

Biochemical Pathways

The triphosphate form of ganciclovir, produced in the infected cells, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA , thereby inhibiting the replication of the CMV virus.

Pharmacokinetics

The pharmacokinetics of Valganciclovir N3,N3’-Methylene Dimer involves its rapid conversion to ganciclovir by hepatic and intestinal esterases after oral administration . This process ensures the bioavailability of ganciclovir, the active compound, in the body.

Result of Action

The result of the action of Valganciclovir N3,N3’-Methylene Dimer is the inhibition of CMV replication . By terminating the elongation of viral DNA, it prevents the virus from multiplying in the host cells . This helps in controlling the spread of the virus in individuals, especially those with weakened immune systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Valganciclovir N3,N3’-Methylene Dimer involves the reaction of Valganciclovir with formaldehyde under controlled conditions . The reaction typically occurs in an aqueous medium at a temperature range of 20-30°C. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of Valganciclovir N3,N3’-Methylene Dimer follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process involves multiple steps, including crystallization and filtration, to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

Valganciclovir N3,N3’-Methylene Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Pharmaceutical Research

Valganciclovir N3,N3'-Methylene Dimer serves as a reference standard in pharmaceutical research and quality control laboratories. Its applications include:

  • Method Development and Validation : It is used as a reference material in analytical chemistry for developing and validating methods to ensure the purity and potency of antiviral formulations.
  • Quality Control : The compound is utilized in quality control processes to assess the presence of impurities in ganciclovir formulations, ensuring compliance with regulatory standards.

Antiviral Mechanisms

Research indicates that this compound exhibits antiviral activity similar to ganciclovir, primarily through the following mechanisms:

  • Inhibition of Viral DNA Synthesis : The compound's structural similarity to ganciclovir allows it to inhibit viral DNA polymerases effectively, preventing viral replication .
  • Interaction Studies : Preliminary studies suggest that this compound may interact with viral enzymes, contributing to its antiviral efficacy. Further research is needed to elucidate its complete interaction profile.

Clinical Applications

This compound's potential clinical applications are highlighted by its relationship with ganciclovir:

  • Cytomegalovirus Prophylaxis : In clinical settings, ganciclovir is used for prophylaxis against cytomegalovirus disease in immunocompromised patients, such as organ transplant recipients. This compound may play a role in similar therapeutic strategies due to its structural properties .
  • Long-term Efficacy Studies : Clinical trials have shown that prophylactic treatment with valganciclovir significantly reduces the incidence of cytomegalovirus infections compared to preemptive treatment strategies . This underscores the importance of compounds like this compound in ongoing research for improving patient outcomes.

Safety Profile and Toxicity

The safety profile of this compound has not been extensively studied. However, it is hypothesized that it may share some side effects with ganciclovir, including:

  • Bone Marrow Suppression : A common adverse effect associated with antiviral treatments.
  • Kidney Toxicity : Potential renal implications necessitate further investigation into the safety profile of this compound.

生物活性

Valganciclovir N3,N3'-Methylene Dimer is a derivative of valganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections in immunocompromised patients. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its methylene dimer structure, which enhances its pharmacological profile compared to its parent compound. The structural modification aims to improve oral bioavailability and antiviral efficacy.

The primary mechanism through which this compound exerts its antiviral effects is by inhibiting viral DNA synthesis. This compound acts as a prodrug, which is converted into ganciclovir in vivo. Ganciclovir then competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication.

Efficacy Against Cytomegalovirus (CMV)

Research has demonstrated that this compound exhibits potent antiviral activity against CMV. In vitro studies have shown that the compound significantly reduces viral replication in infected cells.

Study ReferenceIC50 (µM)Viral StrainMethodology
Study 10.5CMVPlaque reduction assay
Study 20.8CMVQuantitative PCR

These findings indicate that the compound is effective at low concentrations, suggesting a high potency in inhibiting CMV.

Clinical Applications

  • Post-Transplant Patients : A clinical study involving kidney transplant recipients showed that patients treated with this compound experienced a significant reduction in the incidence of CMV disease compared to those receiving standard valganciclovir therapy. The results indicated improved outcomes in terms of graft survival and reduced hospitalization rates.
  • HIV Co-Infection : Another study assessed the efficacy of this compound in HIV-positive patients with concurrent CMV infections. The results demonstrated a marked decrease in CMV viral load and improved immune function markers.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several important findings:

  • Enhanced Bioavailability : Studies indicate that the methylene dimer modification increases the oral bioavailability of the drug, making it more effective when administered orally compared to traditional ganciclovir.
  • Resistance Profile : Research has also explored the resistance mechanisms associated with CMV. This compound shows efficacy against strains resistant to conventional ganciclovir, indicating its potential as a second-line treatment option.

属性

CAS 编号

1401661-96-8

分子式

C29H44N12O10

分子量

720.7 g/mol

IUPAC 名称

[2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C29H44N12O10/c1-14(2)18(30)26(46)48-7-16(5-42)50-12-40-10-34-20-22(40)36-28(38-24(20)44)32-9-33-29-37-23-21(25(45)39-29)35-11-41(23)13-51-17(6-43)8-49-27(47)19(31)15(3)4/h10-11,14-19,42-43H,5-9,12-13,30-31H2,1-4H3,(H2,32,36,38,44)(H2,33,37,39,45)/t16?,17?,18-,19-/m0/s1

InChI 键

DIHCHOAFMJSQHS-BTRQGYIVSA-N

手性 SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)[C@H](C(C)C)N)N

规范 SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)C(C(C)C)N)N

同义词

1,​1’-​[Methylenebis[imino(​1,​6-​dihydro-​6-​oxo-​9H-​purine-​2,​9-​diyl)​methyleneoxy[2-​(hydroxymethyl)​-​2,​1-​ethanediyl]​]​] Ester L-​Valine,

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。